![molecular formula C12H15ClN2O4 B14274232 Acetamide, N-[4-(4-chlorobutoxy)-2-nitrophenyl]- CAS No. 152538-17-5](/img/structure/B14274232.png)
Acetamide, N-[4-(4-chlorobutoxy)-2-nitrophenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-[4-(4-chlorobutoxy)-2-nitrophenyl]- is an organic compound that belongs to the class of amides. This compound is characterized by the presence of an acetamide group attached to a phenyl ring substituted with a 4-chlorobutoxy and a 2-nitro group. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[4-(4-chlorobutoxy)-2-nitrophenyl]- typically involves the reaction of 4-chlorobutyl bromide with 2-nitrophenol to form 4-(4-chlorobutoxy)-2-nitrophenol. This intermediate is then reacted with acetamide under specific conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of Acetamide, N-[4-(4-chlorobutoxy)-2-nitrophenyl]- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-[4-(4-chlorobutoxy)-2-nitrophenyl]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The chlorobutoxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Amine derivatives.
Reduction: Nitroso or hydroxylamine derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Acetamide, N-[4-(4-chlorobutoxy)-2-nitrophenyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Acetamide, N-[4-(4-chlorobutoxy)-2-nitrophenyl]- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorobutoxy group may also play a role in modulating the compound’s activity by affecting its solubility and membrane permeability.
Comparación Con Compuestos Similares
Similar Compounds
Acetanilide: A simple amide with a phenyl ring, used as a precursor in the synthesis of other compounds.
N-(4-nitrophenyl)acetamide: Similar structure with a nitro group, used in various chemical reactions and studies.
4-Acetamidophenol:
Uniqueness
Acetamide, N-[4-(4-chlorobutoxy)-2-nitrophenyl]- is unique due to the presence of both the 4-chlorobutoxy and 2-nitro groups on the phenyl ring. This combination of substituents imparts distinct chemical and biological properties to the compound, making it a valuable subject for research and industrial applications.
Propiedades
Número CAS |
152538-17-5 |
|---|---|
Fórmula molecular |
C12H15ClN2O4 |
Peso molecular |
286.71 g/mol |
Nombre IUPAC |
N-[4-(4-chlorobutoxy)-2-nitrophenyl]acetamide |
InChI |
InChI=1S/C12H15ClN2O4/c1-9(16)14-11-5-4-10(8-12(11)15(17)18)19-7-3-2-6-13/h4-5,8H,2-3,6-7H2,1H3,(H,14,16) |
Clave InChI |
PRPLKGLPCKTVJQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C=C(C=C1)OCCCCCl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-Chloroethyl)amino]-1,2,5-thiadiazole-3-carboxylic acid](/img/structure/B14274152.png)
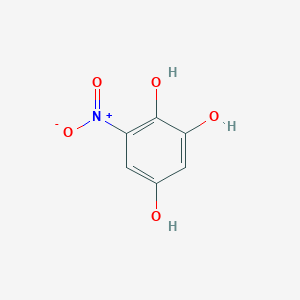
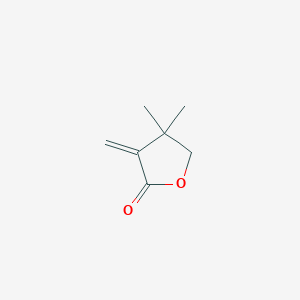
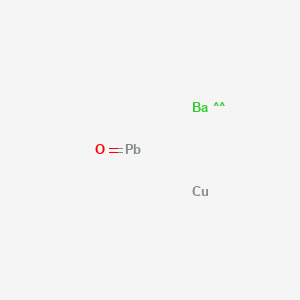
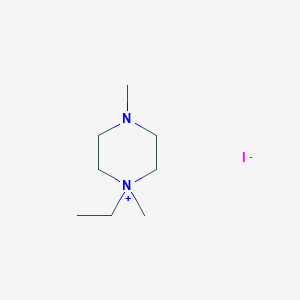
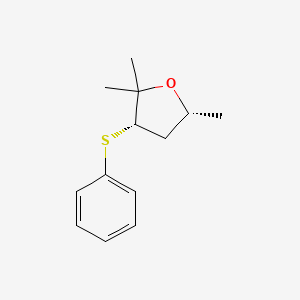
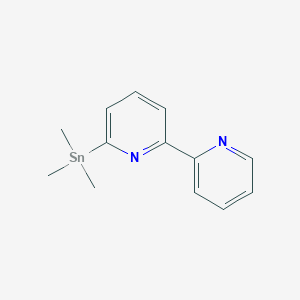

![1-{4-Methyl-2-[2-(triethoxysilyl)ethyl]phenyl}ethan-1-one](/img/structure/B14274186.png)

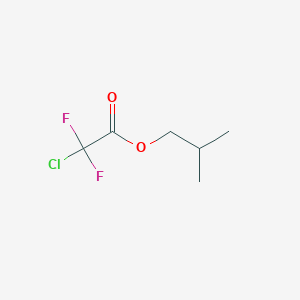
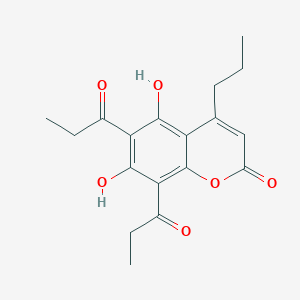
![3-(Prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14274224.png)

